molecular formula C12H16N2O2S B8276830 3-Methyl-1-(pyridine-2-sulfonyl)-2,3,4,7-tetrahydro-1H-azepine

3-Methyl-1-(pyridine-2-sulfonyl)-2,3,4,7-tetrahydro-1H-azepine

Cat. No. B8276830
M. Wt: 252.33 g/mol
InChI Key: HMLVZLLDKBQVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
C=CCC(C)CN(CC=C)S(=O)(=O)c1ccccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH:2]=[CH2:3])[N:4]([S:5](=[O:6])(=[O:7])[c:8]1[n:9][cH:10][cH:11][cH:12][cH:13]1)[CH2:14][CH:15]([CH2:16][CH:17]=[CH2:18])[CH3:19].[Cl:20][CH2:21][Cl:22]>>[CH2:1]1[N:4]([S:5](=[O:6])(=[O:7])[c:8]2[n:9][cH:10][cH:11][cH:12][cH:13]2)[CH2:14][CH:15]([CH3:19])[CH2:16][CH:17]=[CH:18]1

Inputs

Step One
Name
C=CCC(C)CN(CC=C)S(=O)(=O)c1ccccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCC(C)CN(CC=C)S(=O)(=O)c1ccccn1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Type
product
Smiles
CC1CC=CCN(S(=O)(=O)c2ccccn2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.